

Comparison Guide: Certified Reference Material for (S)-2-Amino-4-Cyanobutanoic Acid

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Compound of Interest

Compound Name: (S)-2-Amino-4-cyanobutanoic acid

Cat. No.: B3181226

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This guide provides a comprehensive comparison of a newly established Certified Reference Material (CRM) for **(S)-2-Amino-4-cyanobutanoic acid** with standard analytical grade reagents. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals who require a highly characterized standard for accurate quantification and quality control.

Introduction to (S)-2-Amino-4-cyanobutanoic Acid

(S)-2-Amino-4-cyanobutanoic acid, a non-proteinogenic alpha-amino acid, is a derivative of 2-aminobutanoic acid with a cyano group at the 4-position[1][2]. Its molecular formula is $C_5H_8N_2O_2$, and it has a molecular weight of approximately 128.13 g/mol [1]. This compound and its derivatives are of interest in peptide synthesis and drug design[3][4]. The availability of a Certified Reference Material (CRM) is crucial for ensuring the accuracy, reliability, and traceability of analytical measurements in research and development, particularly in the pharmaceutical industry[5][6][7].

Comparison of Certified Reference Material with Standard Analytical Grade

The primary distinction between a CRM and a standard analytical grade reagent lies in the level of characterization and the establishment of metrological traceability[8][9]. A CRM is accompanied by a certificate that provides certified property values and their uncertainties, determined through rigorous testing and validation procedures[6][9].

Table 1: Comparison of Material Properties

Property	Certified Reference Material (CRM)	Standard Analytical Grade (Typical)
Purity (Mass Fraction)	99.8% \pm 0.1%	>98%
Identity Confirmation	Confirmed by ^1H NMR, ^{13}C NMR, and MS	Confirmed by basic analytical techniques (e.g., IR, melting point)
Water Content (Karl Fischer)	0.05% \pm 0.02%	Not specified or <1%
Residual Solvents (GC-MS)	< 0.01%	Not specified
Non-Volatile Residue	< 0.01%	Not specified
Traceability	Traceable to SI units	Not traceable
Certificate of Analysis	Comprehensive, with certified values and uncertainties	Basic, with typical properties

Experimental Protocols

The following protocols were employed to establish the certified values of the **(S)-2-Amino-4-cyanobutanoic acid** CRM.

Purity Determination by Mass Balance Method

The purity of the CRM was determined using a mass balance approach, where the mass fraction of the pure substance is calculated by subtracting the mass fractions of all identified impurities from 100%[\[10\]](#)[\[11\]](#).

Purity = 100% - (Water Content + Residual Solvents + Non-Volatile Residue + Related Structural Impurities)

a. Water Content Determination by Karl Fischer Titration:

- Instrument: Coulometric Karl Fischer Titrator.

- Method: A known mass of the material is dissolved in a dry solvent and titrated with a Karl Fischer reagent. The amount of water is determined by the amount of iodine consumed in the reaction.

- Procedure:

- The titrator is conditioned to a dry state.
- Approximately 10-20 mg of the **(S)-2-Amino-4-cyanobutanoic acid** CRM is accurately weighed and introduced into the titration cell.
- The sample is dissolved, and the titration is initiated.
- The water content is measured and reported as a percentage of the total mass.

b. Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

- Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
- Method: Headspace GC-MS is used to identify and quantify volatile organic compounds.
- Procedure:
 - A weighed amount of the CRM is placed in a headspace vial and sealed.
 - The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace.
 - A sample of the headspace gas is injected into the GC-MS system.
 - Solvents are identified by their mass spectra and quantified using an external standard calibration.

c. Non-Volatile Residue Determination by Thermogravimetric Analysis (TGA):

- Instrument: Thermogravimetric Analyzer.

- Method: The mass of the sample is monitored as a function of temperature in a controlled atmosphere.
- Procedure:
 - A small, accurately weighed sample of the CRM is placed in the TGA pan.
 - The sample is heated at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
 - The mass loss profile is recorded. The remaining mass at the end of the analysis is considered the non-volatile residue.

d. Related Structural Impurities by High-Performance Liquid Chromatography (HPLC):

- Instrument: HPLC system with UV detection.
- Method: Reversed-phase HPLC is used to separate the main component from its structurally related impurities[12][13].
- Procedure:
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Detection: UV at 210 nm.
 - Quantification: Impurities are quantified using the area normalization method, assuming a similar response factor to the main peak. For traceable quantification, a reference impurity standard can be used[10].

Identity Confirmation

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of **(S)-2-Amino-4-cyanobutanoic acid**. The chemical shifts and coupling constants were consistent with the

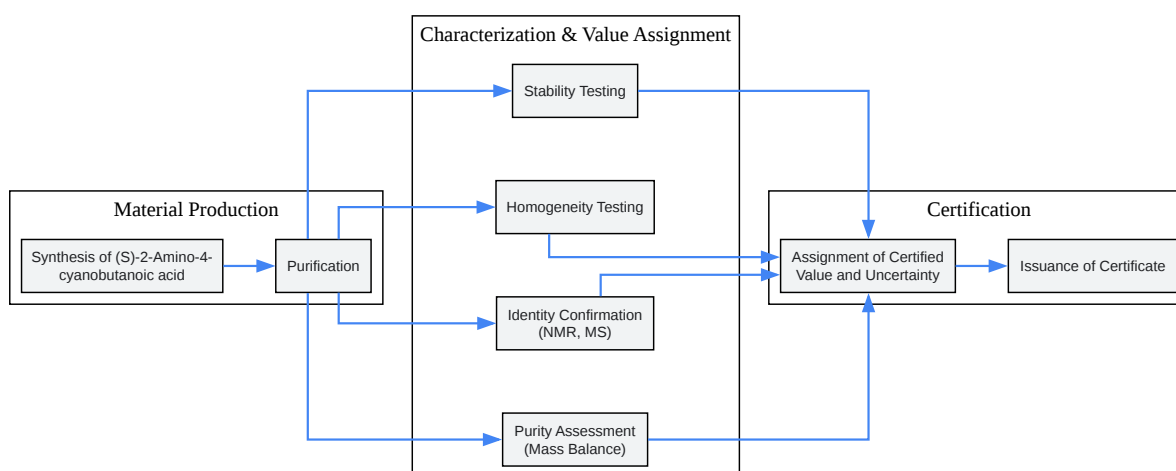
expected structure.

b. Mass Spectrometry (MS):

- High-resolution mass spectrometry was used to confirm the elemental composition and molecular weight of the compound[14].

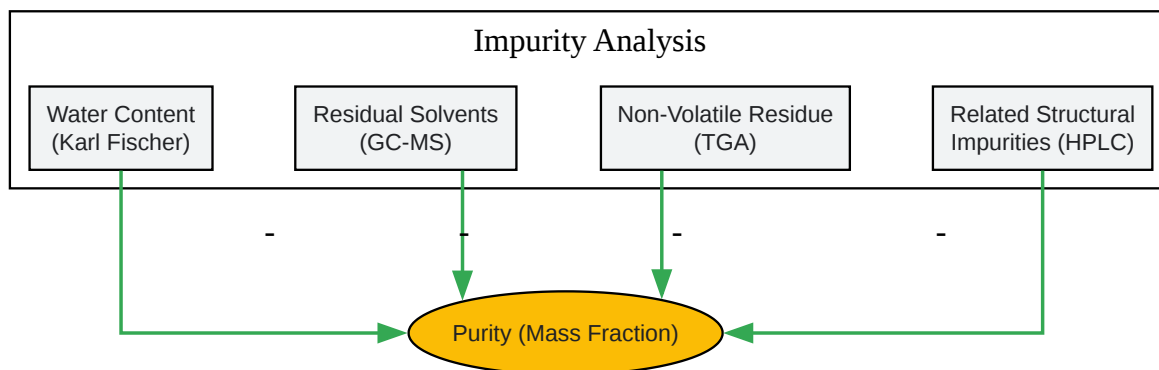
Visualizations

Below are diagrams illustrating the key processes involved in establishing this Certified Reference Material.



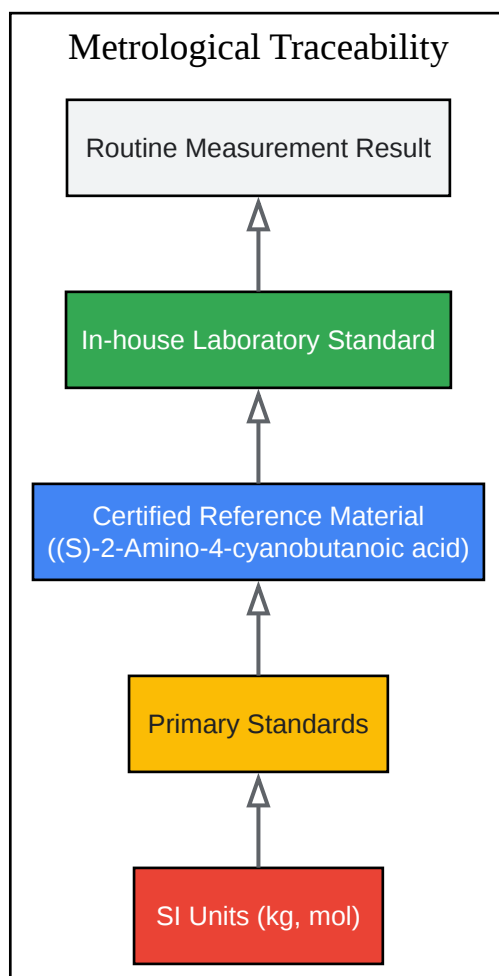
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Caption: Workflow for the production and certification of the **(S)-2-Amino-4-cyanobutanoic acid** CRM.



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Caption: The mass balance approach for determining the purity of the CRM.



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Caption: The traceability chain for the certified reference material.

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